3-(5-Bromo-2-hydroxyphenyl)propanoic acid
Overview
Description
3-(5-Bromo-2-hydroxyphenyl)propanoic acid is an organic compound that features a bromine atom, a hydroxyl group, and a propanoic acid moiety attached to a benzene ring
Mechanism of Action
Target of Action
It is known to be used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also alkylates mercaptans and other sulfur-containing compounds .
Mode of Action
In the context of suzuki–miyaura coupling, it likely participates in the transmetalation step, where it transfers its organoboron group to a palladium catalyst .
Biochemical Pathways
Given its observed antifungal activity, it is postulated that it may exploit shared biochemical pathways across eukaryotic organisms .
Result of Action
Its use as a reagent in suzuki–miyaura coupling suggests it plays a role in the formation of carbon–carbon bonds . Additionally, its ability to alkylate sulfur-containing compounds suggests it may modify the chemical structure of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-hydroxyphenyl)propanoic acid typically involves the bromination of 2-hydroxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-hydroxyphenyl)propanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
3-(5-Bromo-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)propanoic acid
- 3-Bromopropanoic acid
- 2-Bromo-3-hydroxypropanoic acid
Uniqueness
3-(5-Bromo-2-hydroxyphenyl)propanoic acid is unique due to the specific positioning of the bromine and hydroxyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for selective interactions and reactions that may not be possible with other related compounds.
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWEGAXFOTRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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